molecular formula C13H14N2O5 B3032186 Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate CAS No. 121582-45-4

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Cat. No. B3032186
CAS RN: 121582-45-4
M. Wt: 278.26
InChI Key: FMCHUAZLGYKGRE-ZWIQHHAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a chemical compound with the molecular formula C13H14N2O5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate include its molecular weight, which is 278.26 . Other properties like melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.

Scientific Research Applications

Synthesis Applications

  • Dimethyl 3-oxopentane-1,5-dioate is transformed into various chemical compounds, demonstrating its versatility in chemical synthesis. Specifically, it can be used to create dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, which have potential applications in chemical and pharmaceutical research (Pahovnik et al., 2008).

Biological Activity Studies

  • A study demonstrated the synthesis of novel N-phenylpyrazole derivatives from 2-(2-phenylhydrazono)-2-chloro-N-phenylacetamide and pentan-2,4-dione, showing antitumor activity against Ehrlich Ascites Carcinoma tumor cells. This suggests potential applications of dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate derivatives in cancer research (Farag et al., 2008).

Catalysis

  • The compound has been used in studies involving the catalysis of methyl acrylate to produce 2-methylene-pentanedioic acid dimethyl ester. This highlights its role in facilitating important chemical reactions, which could be useful in industrial processes (Su et al., 2003).

Organic Synthesis

  • Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate and its derivatives have been used in the synthesis of various organic compounds such as isoxazoles and pyrazoles. These compounds have numerous applications in the field of organic chemistry and pharmaceuticals (Bustos et al., 2009).

Chemical Reactions and Mechanisms

  • Research has explored the reactions of dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate with various chemicals, contributing to a deeper understanding of reaction mechanisms and pathways. This knowledge is crucial in the development of new synthetic methods and chemical compounds (Padwa et al., 1994).

properties

IUPAC Name

dimethyl (Z)-3-hydroxy-2-phenyldiazenylpent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3/b12-10-,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCHUAZLGYKGRE-ZWIQHHAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.